4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine
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Overview
Description
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains both chlorine and trifluoromethyl functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)pyrimidine with chloromethylating agents under controlled conditions. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the chloromethyl group can participate in covalent bonding with target molecules. Detailed studies on the molecular pathways involved are available in specialized research articles .
Comparison with Similar Compounds
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine can be compared with other similar compounds such as:
2-(Trifluoromethyl)pyrimidine: Lacks the chloromethyl group, resulting in different reactivity.
4-(Chloromethyl)pyrimidine: Lacks the trifluoromethyl group, affecting its stability and interactions.
Trifluoromethyl ketones: These compounds have different functional groups but share the trifluoromethyl moiety, leading to some similarities in reactivity and applications.
This compound’s unique combination of functional groups makes it particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H4ClF3N2 |
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Molecular Weight |
196.56 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2 |
InChI Key |
RWGOXQYMABABEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CCl)C(F)(F)F |
Origin of Product |
United States |
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